2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-6-[(4-fluorophenyl)methyl]-4-(3-hydroxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O4S/c26-17-10-8-15(9-11-17)14-29-21-7-2-1-6-19(21)23-24(34(29,31)32)22(20(13-27)25(28)33-23)16-4-3-5-18(30)12-16/h1-12,22,30H,14,28H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESDLMMSMWIKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)O)S(=O)(=O)N2CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrano-benzothiazine core with several functional groups that may influence its biological activity. The presence of fluorine and hydroxyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance, BS230 , a related compound, demonstrated potent antitumor activity against various cancer cell lines while exhibiting lower cytotoxicity towards healthy cells compared to doxorubicin (DOX) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Comments |
|---|---|---|---|
| BS230 | MCF7 | 10 | Higher selectivity for cancer cells |
| DOX | MCF7 | 0.5 | Standard chemotherapy agent |
| BS130 | MCF10A | >20 | Low cytotoxicity on healthy cells |
The proposed mechanisms for the anticancer activity of these compounds include:
- DNA Interaction : Binding to the DNA-Topo II complex and minor groove of DNA .
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through various signaling pathways.
Case Study 1: In Vivo Efficacy
A study evaluated the in vivo efficacy of a related compound in mouse xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The compound's ability to penetrate cellular membranes and accumulate in tumor tissues was highlighted as a critical factor for its efficacy.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with conventional chemotherapeutics like DOX. The combination resulted in enhanced cytotoxic effects on MCF7 cells, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicity profiles is essential for evaluating the safety and efficacy of this compound. Preliminary studies suggest favorable absorption characteristics with low systemic toxicity at therapeutic doses. However, detailed toxicological assessments are necessary to ensure safety for clinical applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine derivatives exhibit significant anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that the incorporation of fluorinated aromatic groups enhances the compound's potency against various cancer cell lines.
2. Antimicrobial Properties
The structure of this compound suggests potential antimicrobial activity. Compounds with similar frameworks have been investigated for their ability to combat bacterial infections. The presence of the benzothiazine moiety is thought to contribute to this activity by disrupting bacterial cell wall synthesis or function.
3. Neuroprotective Effects
There is emerging evidence that compounds featuring a dihydropyrano-benzothiazine structure may offer neuroprotective benefits. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, making them candidates for treating neurodegenerative diseases.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics are crucial for enhancing device performance.
2. Photonic Devices
Due to its structural characteristics, this compound may also be suitable for use in photonic devices where light manipulation is essential. Its potential as a light-absorbing material can be explored in sensors and imaging technologies.
Case Study 1: Anticancer Activity
A study conducted on derivatives of benzothiazine revealed that modifications at the nitrogen and carbon positions significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The introduction of a fluorobenzyl group was particularly effective in increasing the compound's lipophilicity and cellular uptake, leading to improved therapeutic outcomes.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal demonstrated that derivatives of benzothiazine exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the mechanism involving disruption of bacterial membrane integrity and subsequent cell lysis.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains multiple reactive sites:
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Amino group (–NH₂) : Participates in nucleophilic substitution and condensation reactions.
-
Cyano group (–CN) : Susceptible to hydrolysis under acidic/basic conditions to form carboxylic acids or amides.
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Sulfone group (5,5-dioxide) : Electron-withdrawing, stabilizing adjacent groups and influencing regioselectivity.
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Hydroxyphenyl (–C₆H₄OH) : Engages in hydrogen bonding, oxidation, and electrophilic substitution.
Nucleophilic Substitution
The fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) at the para-fluorine position. For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Fluorine substitution | K₂CO₃, DMF, 80°C, 12h | 6-(4-(methylamino)benzyl) derivative | ~65% |
Hydrolysis of Cyano Group
The –CN group hydrolyzes to a carboxylic acid or amide:
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Acidic hydrolysis (HCl, H₂O, reflux) yields the corresponding carboxylic acid.
-
Basic hydrolysis (NaOH, EtOH) produces an amide intermediate.
Oxidation of Hydroxyphenyl
The 3-hydroxyphenyl group oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄/H⁺):
Reduction of Sulfone
The sulfone group (5,5-dioxide) is generally stable but can be reduced to a sulfide under harsh conditions (e.g., LiAlH₄):
Condensation Reactions
The primary amine reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases:
This reaction is pH-dependent, with optimal yields in anhydrous ethanol at 60°C.
Electrophilic Aromatic Substitution (EAS)
The hydroxyphenyl group directs electrophiles to the ortho/para positions. For instance:
Biological Activity-Driven Reactions
As a monoamine oxidase (MAO) inhibitor, the compound likely undergoes metabolic reactions in vivo:
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N-demethylation : Loss of methyl groups via cytochrome P450 enzymes.
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Sulfone reduction : Possible conversion to sulfoxide or sulfide metabolites.
Synthetic Modifications
Derivatives are synthesized to enhance bioactivity:
-
Methoxy to hydroxy conversion : Demethylation (BBr₃/CH₂Cl₂) of methoxy analogs generates additional phenolic –OH groups.
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Fluorine replacement : Fluorine atoms are substituted with –OH or –NH₂ to alter pharmacokinetics .
Stability and Degradation
-
Photodegradation : Exposure to UV light causes cleavage of the pyran ring, forming fragmented aromatic compounds.
-
Thermal decomposition : Degrades above 250°C, releasing SO₂ and HCN.
Comparison with Similar Compounds
Fluorinated Benzyl Derivatives
- Target Compound : The 4-fluorobenzyl group may enhance MAO-B selectivity due to optimal electron-withdrawing effects and steric compatibility with the enzyme’s active site .
- 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)...
- Compound 6h () : Features a 4-chlorobenzyl group. Chlorine’s larger size and stronger electron-withdrawing nature may increase lipophilicity but reduce selectivity compared to fluorine .
Non-Fluorinated Benzyl Derivatives
- Compound 7a-r () : Methyl or unsubstituted benzyl groups exhibit lower MAO-B inhibition, highlighting fluorine’s critical role in enhancing activity .
Aromatic Substituents at Position 4
Hydroxyphenyl vs. Methoxyphenyl
- Target Compound : The 3-hydroxyphenyl group facilitates hydrogen bonding with MAO-B residues (e.g., Tyr 435), improving binding affinity .
- Compound 3s () : A 3-methoxyphenyl group increases lipophilicity but lacks hydrogen-bonding capability, likely reducing potency compared to the hydroxyl analog .
Fluorophenyl Derivatives
- Benzyl 2-amino-4-(4-fluorophenyl)... (): The 4-fluorophenyl group may favor π-π stacking in MAO-A, whereas the target compound’s 3-hydroxyphenyl directs selectivity toward MAO-B .
Functional Group Variations
- Cyano Group (Target Compound): The carbonitrile group at position 3 enhances electron deficiency, stabilizing interactions with MAO-B’s flavin adenine dinucleotide (FAD) cofactor .
Table 1: Comparison of Key Analogs
Key Findings:
- MAO-B Selectivity : Electron-withdrawing groups (e.g., 4-F, 4-Cl) at position 6 correlate with MAO-B inhibition (e.g., 6h: IC₅₀ = 0.12 µM) .
- MAO-A Selectivity : Bulky or polar groups (e.g., 4-Cl-phenyl in 7q) favor MAO-A inhibition .
- Dual Inhibitors : Compounds with balanced substituents (e.g., 71 in ) inhibit both isoforms but with lower potency .
Molecular Docking Insights
- Target Compound : Docking simulations predict that the 3-hydroxyphenyl group forms hydrogen bonds with Tyr 435 in MAO-B, while the 4-fluorobenzyl group fits into a hydrophobic pocket near Ile 199 .
- Compound 6h : The 4-chlorobenzyl group may clash with MAO-A’s Leu 97, explaining its MAO-B preference .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological guidance:
- Employ multi-step condensation reactions using aromatic aldehydes and heterocyclic precursors, as demonstrated in analogous pyrano-benzothiazine syntheses. For example, refluxing with chloroacetic acid and sodium acetate in acetic anhydride can enhance cyclization efficiency .
- Monitor reaction progress via TLC or HPLC to isolate intermediates, reducing side products. Crystallization from polar aprotic solvents (e.g., DMF/water) is recommended for purification .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological guidance:
- 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (δ 6.5–8.0 ppm) and nitrile (C≡N) signals near δ 110–120 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., -OH at ~3400 cm⁻¹, -CN at ~2220 cm⁻¹, and sulfone S=O at ~1350–1150 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI) to verify molecular weight and fragmentation patterns, ensuring alignment with calculated values (e.g., [M+H]+) .
Q. How can solubility challenges be addressed during in vitro assays?
Methodological guidance:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers for aqueous buffers. Pre-saturate solutions via sonication .
- Confirm solubility empirically via UV-Vis spectroscopy at λmax for the compound .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted spectral data (e.g., NMR shifts)?
Methodological guidance:
- Investigate tautomerism or dynamic equilibria (e.g., keto-enol) using variable-temperature NMR .
- Compare with crystallographic data (CCDC-971311) to validate spatial arrangement and hydrogen-bonding networks that influence shifts .
- Recalculate theoretical NMR shifts via DFT (e.g., B3LYP/6-311+G(d,p)) to account for solvent and conformational effects .
Q. How do stereochemical variations at the 4-(3-hydroxyphenyl) moiety impact biological activity?
Methodological guidance:
Q. What catalytic systems enhance regioselectivity in derivatization (e.g., fluorobenzyl substitution)?
Methodological guidance:
Q. How can researchers reconcile discrepancies in bioactivity data across cell lines?
Methodological guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
